molecular formula C23H21ClN2O5 B1680145 Rsl3 (1S,3R-) CAS No. 1219810-16-8

Rsl3 (1S,3R-)

Cat. No. B1680145
M. Wt: 440.9 g/mol
InChI Key: TXJZRSRTYPUYRW-NQIIRXRSSA-N
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Description

Rsl3 (1S,3R-) is formally known as (1S,3R)-2- (2-chloroacetyl)-2,3,4,9-tetrahydro-1-[4- (methoxycarbonyl)phenyl]-1H-pyrido[3,4-b]indole-3-carboxylic acid, methyl ester . It is an inhibitor of glutathione peroxidase 4 (GPX4), reduces the expression of GPX4 protein, and induces ferroptotic death of head and neck cancer cell .


Molecular Structure Analysis

The molecular structure of Rsl3 (1S,3R-) provides information about the spatial arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Rsl3 (1S,3R-) is also called skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

Rsl3 (1S,3R-) is a ferroptosis inducer and is canonically known as an inhibitor of glutathione peroxidase 4 (GPX4). It inhibits GPX4 in a context-dependent manner .

Scientific Research Applications

Ferroptosis Induction in Cancer Treatment

Ras-selective lethal small molecule 3 (RSL3), as a drug candidate prototype for cancer chemotherapy, is primarily known for its role in triggering ferroptosis. Ferroptosis is a form of cell death that is different from apoptosis and necrosis, often characterized by the accumulation of lipid peroxides. It's been observed in various types of cancer cells, including glioma and head and neck cancer. RSL3 induces ferroptosis by inhibiting glutathione peroxidase 4 (GPX4), a key regulator in this pathway. This inhibition leads to increased lipid peroxidation and reactive oxygen species (ROS) production, ultimately causing cell death in cancer cells (Vučković et al., 2020) (Wang et al., 2019) (Shin et al., 2018).

Interaction with Cell Signaling Pathways

RSL3's effect on cancer cells is also linked to its interaction with various cell signaling pathways. For instance, it has been noted to cause glycolysis dysfunction in glioma cells, which is a critical process for energy production in cells. The disruption of glycolysis leads to autophagic cell death, another form of cell death distinct from ferroptosis and apoptosis. Moreover, RSL3's interaction with pathways like the NF-κB pathway in glioblastoma cells highlights its potential role in modulating various molecular mechanisms within cancer cells (Wang et al., 2019) (Li et al., 2021).

Mitochondrial Integrity and Function

Another significant aspect of RSL3's application in scientific research is its impact on mitochondrial integrity and function. In certain cell types, RSL3 leadsto mitochondrial damage and dysfunction, further contributing to cell death. Specifically, it has been shown to cause loss of mitochondrial membrane potential and reduced mitochondrial respiration. This implies that targeting mitochondrial pathways could be an effective strategy in inducing ferroptosis and treating cancers resistant to other forms of cell death (Jelinek et al., 2018).

RSL3 in Colorectal Cancer Treatment

In colorectal cancer (CRC) specifically, RSL3 has been found to induce cell death by increasing ROS levels and altering iron metabolism within the cells. It leads to a decrease in GPX4 expression, which is crucial for preventing lipid peroxidation and cell death. This research indicates the potential of RSL3 to target CRC cells through the induction of ferroptosis, offering new avenues for therapy in this cancer type (Sui et al., 2018).

Safety And Hazards

Rsl3 (1S,3R-) is harmful if swallowed and may be harmful by inhalation or skin absorption. It may cause eye, skin, or respiratory system irritation. It is very toxic to aquatic life with long-lasting effects .

Relevant Papers There are numerous papers that have been published on Rsl3 (1S,3R-). Some of these include studies on cell discovery , advanced materials , hematological oncology , cancer discovery , and nature cancer . These papers provide a wealth of information on the properties and potential applications of Rsl3 (1S,3R-).

properties

IUPAC Name

methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJZRSRTYPUYRW-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1S,3R-Rsl3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
W Yangyun, S Guowei, S Shufen, Y Jie, Y Rui, R Yu - Gene, 2022 - Elsevier
Renal cell carcinoma (RCC) is a common type of urological cancer and is often diagnosed at an advanced stage. Everolimus, an inhibitor of mammalian target of rapamycin (mTOR), is …
Number of citations: 21 www.sciencedirect.com
M Asperti, S Bellini, E Grillo, M Gryzik… - Free Radical Biology …, 2021 - Elsevier
Ferroptosis is a form of regulated cell death dependent on iron, reactive oxygen species and characterized by the accumulation of lipid peroxides. It can be experimentally initiated by …
Number of citations: 27 www.sciencedirect.com
S Trombetti, N Iaccarino, P Riccio, R Sessa… - Antioxidants, 2023 - mdpi.com
Ferroptosis is a recently recognized form of regulated cell death involving lipid peroxidation. Glutathione peroxidase 4 (GPX4) plays a central role in the regulation of ferroptosis through …
Number of citations: 1 www.mdpi.com
WS Yang, KJ Kim, MM Gaschler… - Proceedings of the …, 2016 - National Acad Sciences
Ferroptosis is form of regulated nonapoptotic cell death that is involved in diverse disease contexts. Small molecules that inhibit glutathione peroxidase 4 (GPX4), a phospholipid …
Number of citations: 369 www.pnas.org
L Zhou, X Xue, Q Hou, C Dai - Kidney Diseases, 2022 - karger.com
Background: Ferroptosis, an iron-dependent form of regulated necrosis mediated by lipid peroxidation, predominantly polyunsaturated fatty acids, is involved in postischemic and toxic …
Number of citations: 31 karger.com
M Qu, H Zhang, Z Chen, X Sun, S Zhu, K Nan… - Frontiers in …, 2021 - frontiersin.org
Ferroptosis is a newly discovered type of regulated cell death that is different from apoptosis, necrosis and autophagy. Ferroptosis is characterized by iron-dependent lipid peroxidation, …
Number of citations: 25 www.frontiersin.org
Y Yang, M Tetti, T Vohra, C Adolf, J Seissler… - …, 2021 - Am Heart Assoc
Aldosterone-producing adenomas (APAs) are a major cause of primary aldosteronism. Somatic mutations in ion channels and transporters drive the aldosterone overproduction in the …
Number of citations: 12 www.ahajournals.org
KM Kim, SS Cho, SH Ki - Archives of Pharmacal Research, 2020 - Springer
Ferroptosis is a widely recognized process of regulated cell death linking redox state, metabolism, and human health. It is considered a defense mechanism against extensive lipid …
Number of citations: 29 link.springer.com
WS Yang, R SriRamaratnam, ME Welsch, K Shimada… - Cell, 2014 - cell.com
Ferroptosis is a form of nonapoptotic cell death for which key regulators remain unknown. We sought a common mediator for the lethality of 12 ferroptosis-inducing small molecules. We …
Number of citations: 209 www.cell.com
S Doll, M Conrad - IUBMB life, 2017 - Wiley Online Library
Ferroptosis is a recently described form of regulated necrotic cell death, which appears to contribute to a number of diseases, such as tissue ischemia/reperfusion injury, acute renal …
Number of citations: 343 iubmb.onlinelibrary.wiley.com

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